2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound featuring a benzothiophene moiety. Benzothiophenes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized via cyclization reactions.
Alkylation: The benzothiophene core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Amidation: The alkylated benzothiophene is reacted with an amine derivative to form the amide linkage.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds containing benzothiophene are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This specific compound could be explored for similar activities.
Medicine
In medicine, benzothiophene derivatives are often evaluated for their potential as therapeutic agents. This compound might be studied for its efficacy in treating various diseases, including cancer and inflammatory disorders.
Industry
Industrially, such compounds can be used in the development of new materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific biological target. Generally, benzothiophene derivatives interact with cellular proteins, enzymes, or receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative, used as an anti-asthmatic agent.
Uniqueness
Compared to these compounds, 2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide features a unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its cyano and cyclopropyl groups are particularly noteworthy, as they can influence the compound’s pharmacokinetic and pharmacodynamic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-(1-benzothiophen-2-yl)ethylamino]-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12(16-9-13-5-3-4-6-15(13)23-16)20-10-17(22)21-18(2,11-19)14-7-8-14/h3-6,9,12,14,20H,7-8,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLTWXNYQJJDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NCC(=O)NC(C)(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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